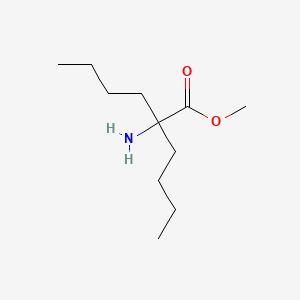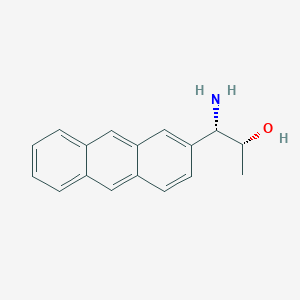
(1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an anthryl group, which is known for its aromatic properties, and an amino alcohol moiety, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and a suitable chiral amino alcohol precursor.
Reaction Conditions: The key steps may include
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the anthryl group to form dihydroanthracene derivatives.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Amino-substituted anthracene derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the aromatic anthryl group.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The pathways may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-1-(2-naphthyl)propan-2-OL: Similar structure with a naphthyl group instead of an anthryl group.
(1S,2R)-1-Amino-1-(2-phenyl)propan-2-OL: Similar structure with a phenyl group instead of an anthryl group.
Uniqueness
Aromatic Properties: The anthryl group provides unique aromatic properties that can be exploited in various applications.
Chirality: The chiral nature of the compound allows for enantioselective reactions and applications in asymmetric synthesis.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17-/m1/s1 |
InChI Key |
IEUXOJZOMJGBBC-PIGZYNQJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Canonical SMILES |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


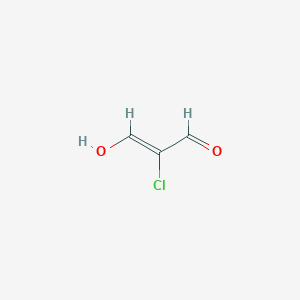
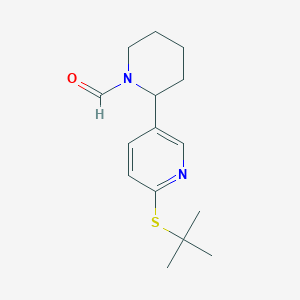
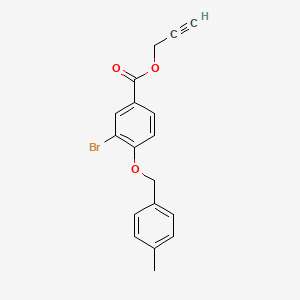
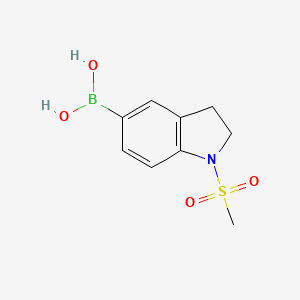
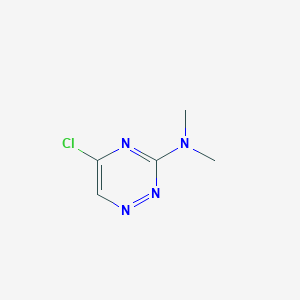
![7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13022310.png)
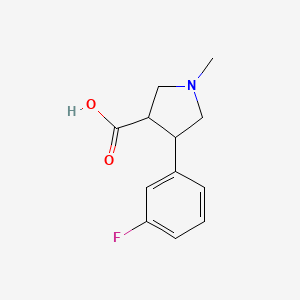
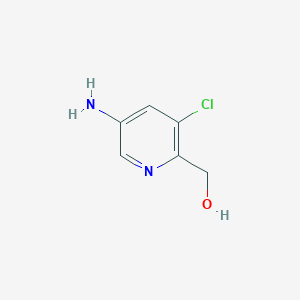
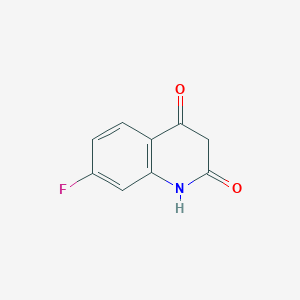
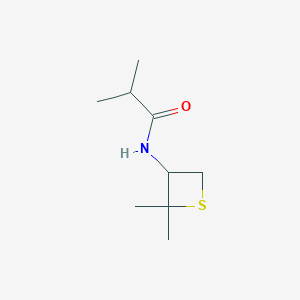
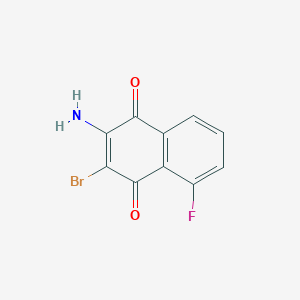
![N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13022349.png)

